molecular formula C17H21N3O3S B2508539 Methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946252-85-3

Methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2508539
CAS RN: 946252-85-3
M. Wt: 347.43
InChI Key: TYGUPWYCOULLHA-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often belong to the class of heterocyclic compounds, which offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Heterocyclic compounds like pyrimidines, which is an essential base component of the genetic material of deoxyribonucleic acid, have demonstrated various biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of primary amines with one and two carbon extensions, secondary amines with five- and six-membered and hetero substitution .


Molecular Structure Analysis

The molecular structure of similar compounds often contains a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the reaction of chalcone with guanidine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on the specific functional groups and substituents present in the molecule. For example, pyrimidines are much weaker bases than pyridine and are soluble in water .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds often involves the inhibition of certain enzymes. For example, EZH2 is the catalytic engine of the PRC2 complex and thus represents a key candidate oncology target for pharmacological intervention .

Future Directions

The future directions of research on similar compounds often involve the development of new drugs that overcome the problems of antimicrobial resistance .

properties

IUPAC Name

methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-23-16(22)12-5-6-13-14(11-12)18-17(24)20(15(13)21)10-9-19-7-3-2-4-8-19/h5-6,11H,2-4,7-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGUPWYCOULLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-3-(2-(piperidin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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